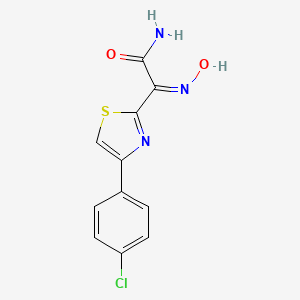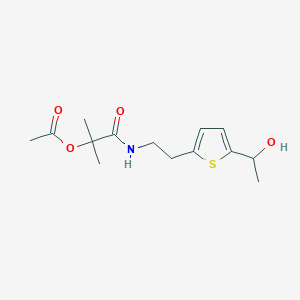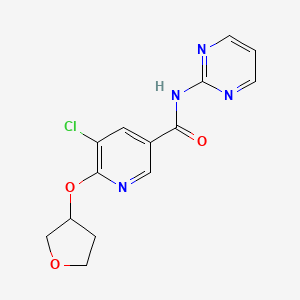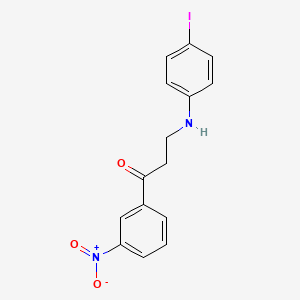
4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystallography and Molecular Interactions
The compound displays notable properties in crystallography, exhibiting intramolecular and intermolecular hydrogen bonds. These interactions contribute to the formation of hydrogen-bonded chains, which are significant in understanding the conformation and stability of such compounds within crystal structures (Gelbrich, Haddow, & Griesser, 2011).
Pharmacological Applications
In pharmacology, derivatives containing the benzenesulfonamide moiety, similar to the compound , have been explored as potent, selective human beta3 adrenergic receptor agonists. These findings suggest potential applications in treating metabolic disorders (Parmee et al., 2000).
Optical Materials
The compound has also been investigated for its nonlinear optical properties, which are essential for optical limiting applications. This research highlights its potential use in developing materials for optical communication and computing technologies (Ruanwas et al., 2010).
Anticancer Activity
Furthermore, some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and shown to possess antitumor activity. This suggests a promising avenue for the development of new anticancer agents (Alqasoumi et al., 2010).
Miscellaneous Applications
Other research applications include the synthesis of quinazoline derivatives as diuretic and antihypertensive agents, highlighting the compound's potential in cardiovascular therapeutics (Rahman et al., 2014). Additionally, the compound has been involved in studies exploring its anticancer activity through synthesis and evaluation against various cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Mécanisme D'action
Target of Action
The compound belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, including our compound of interest, act by inhibiting these enzymes . They mimic the natural substrates of these enzymes, thereby blocking their active sites and preventing the enzymes from carrying out their normal functions .
Biochemical Pathways
By inhibiting carbonic anhydrase and dihydropteroate synthetase, sulfonamides disrupt several biochemical pathways. They can affect fluid and electrolyte balance in the body and interfere with the synthesis of folate, a vital nutrient . The disruption of these pathways can lead to various downstream effects, including diuresis, hypoglycemia, and inflammation .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine . The compound’s ADME properties would impact its bioavailability, determining how much of the drug reaches its target sites to exert its effects.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. For instance, inhibition of carbonic anhydrase could lead to increased urine output (diuresis), while blocking dihydropteroate synthetase might result in decreased levels of folate in the body .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the body’s fluids can affect the compound’s solubility and therefore its absorption and distribution. Similarly, the presence of other drugs could impact its metabolism and excretion, potentially leading to drug-drug interactions .
Propriétés
IUPAC Name |
4-ethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-3-31-21-10-14-22(15-11-21)32(27,28)25-20-9-8-19-5-4-16-26(24(19)17-20)33(29,30)23-12-6-18(2)7-13-23/h6-15,17,25H,3-5,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUNXIWTJNALFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

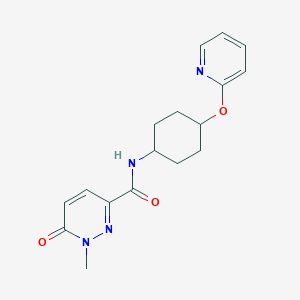
![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)


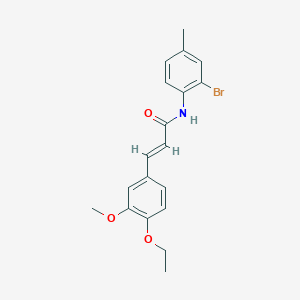
![N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2941577.png)
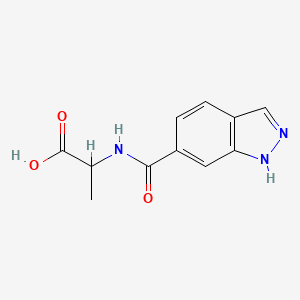
![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2941580.png)
![(4-Hydroxyphenyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2941581.png)
